molecular formula C9H12N4O2 B2631745 Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2270905-55-8

Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2631745
CAS No.: 2270905-55-8
M. Wt: 208.221
InChI Key: FYBRCZRGMHDEHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused triazole-pyrimidine core. Its molecular formula is C₉H₁₂N₄O₂, with a molecular weight of 208.22 g/mol (CAS: 2270905-55-8) . The structure includes:

  • A methyl ester group at position 5.
  • Methyl substituents at positions 2 and 3.
  • A partially saturated 4,7-dihydro pyrimidine ring.

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, which is renowned for its pharmacological and agrochemical applications, including antimicrobial, antiviral, and herbicidal activities .

Properties

IUPAC Name

methyl 2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-5-7(8(14)15-3)4-13-9(10-5)11-6(2)12-13/h4H2,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBRCZRGMHDEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN2C(=NC(=N2)C)N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of enaminonitriles with hydrazine derivatives, followed by cyclization and esterification steps. Microwave-assisted synthesis has also been reported, which offers a catalyst-free and eco-friendly approach, significantly reducing reaction times and improving yields .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and scalability. The use of microwave irradiation in industrial settings can further optimize the process by reducing energy consumption and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents, allowing for the fine-tuning of its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated reagents and strong bases like sodium hydride are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolo-pyrimidines.

Scientific Research Applications

Biological Activities

Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits a range of biological activities attributed to its ability to interact with various enzymes and receptors:

  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxicity against multiple cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells. The IC50 values for some derivatives were reported to be as low as 14.5 µM against MCF-7 cells .
  • Antimicrobial Properties : The compound's structural analogs have shown promising antimicrobial activity against various pathogens. This is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions. A notable method includes a three-component one-pot synthesis combining aminotriazole with aldehydes and ethyl acetoacetate under optimized conditions to yield high purity and yield of the target compound.

Example Synthesis Protocol

StepReactantsConditionsYield
1Aminotriazole + Aldehyde + Ethyl AcetoacetateReflux in ethanol-water mixtureHigh
2Purification via recrystallization--

Case Studies

Several studies have documented the applications of this compound in medicinal chemistry:

  • Cytotoxicity Studies : Research indicated that derivatives of this compound showed significant cytotoxic effects against MCF-7 cell lines. The study utilized MTT assays to determine cell viability and established IC50 values for various derivatives .
  • Molecular Docking Studies : In silico studies have been conducted to explore the binding affinities of this compound with various protein targets such as EGFR and PI3K. These studies help elucidate the mechanisms through which the compound exerts its biological effects and guide further modifications for enhanced efficacy against cancer cells .
  • Antimicrobial Testing : Another study focused on evaluating the antimicrobial properties of related triazolo-pyrimidines. Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents.

Mechanism of Action

The mechanism by which Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Triazolopyrimidine Core

The biological and physicochemical properties of these compounds are highly dependent on substituent patterns. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key References
Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (Target) 2-Me, 5-Me, 6-COOMe C₉H₁₂N₄O₂ 208.22
Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-Me, 7-Me, 6-COOEt C₁₀H₁₂N₄O₂ 220.23
Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-Me, 7-(4-F-C₆H₄), 6-COOMe C₁₄H₁₃FN₄O₂ 288.28
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-Ph, 7-(3,4,5-OMe-C₆H₂), 6-COOEt C₂₃H₂₄N₄O₅ 436.46
5-Methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidinide L-arginine monohydrate 5-Me, 6-NO₂, 7-O, arginine salt C₁₀H₁₅N₈O₅ 327.29

Key Observations :

  • Ester vs. Carboxamide : The target compound’s methyl ester group (6-COOMe) contrasts with carboxamide derivatives (e.g., 6-CONHR in ), which exhibit enhanced solubility and antiproliferative activity .
  • Aryl vs. Alkyl Substituents : Aryl groups at position 7 (e.g., 4-fluorophenyl in or 3,4,5-trimethoxyphenyl in ) improve receptor-binding affinity in antiviral and anticancer contexts compared to alkyl groups.
  • Saturation : Fully aromatic analogs (e.g., Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate ) lack the 4,7-dihydro moiety, reducing conformational flexibility but increasing metabolic stability.

Regioselectivity Challenges :

  • The position of substituents (e.g., methyl at 2 vs. 5) is controlled by reaction conditions. For example, ionic liquids favor 5-methyl-7-aryl products, while acidic conditions yield 7-methyl-5-aryl analogs .

Pharmacological Potential

  • Antiviral Activity : The L-arginine salt of 5-methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (Triazid) is in clinical trials for COVID-19 and influenza .
  • Anticancer Activity : Carboxamide derivatives (e.g., 5a in ) inhibit tumor cell proliferation via kinase modulation .
  • Antimicrobial Activity : Fluorophenyl-substituted analogs (e.g., ) show enhanced biofilm disruption compared to alkyl derivatives.

Biological Activity

Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, synthesis methods, and its interactions with various biological targets.

Chemical Structure and Properties

This compound features a fused triazole and pyrimidine structure. The unique substitution pattern on both rings enhances its solubility and target specificity compared to other similar compounds. The molecular formula is C9H12N4O2C_9H_{12}N_4O_2 with a molecular weight of 208.22 g/mol .

Biological Activities

The compound exhibits a range of biological activities:

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. One effective method is a three-component one-pot synthesis combining an aminotriazole with aldehydes and ethyl acetoacetate under optimized conditions to achieve high purity and yield .

Anticancer Study

A study evaluated the antiproliferative activities of triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The most active compound demonstrated an IC50 value of 3.91 μM against MCF-7 cells and showed significant inhibition of tubulin polymerization .

Antimicrobial Evaluation

In another study focusing on antimicrobial activity, a series of triazolo[1,5-a]pyrimidines were synthesized and tested against Enterococcus faecium. The compounds exhibited good antibacterial activity with minimal inhibitory concentrations (MICs) indicating their potential as new antimicrobial agents .

Comparative Analysis of Biological Activity

Compound NameStructure CharacteristicsBiological Activity
This compoundFused triazole-pyrimidineAnticancer; Antimicrobial
Ethyl 4-amino-1H-[1,2,4]triazoleContains an amino groupAntimicrobial
2-Amino-4-methylpyrimidinePyrimidine base with amino substituentAntiviral
7-Oxo-[1,5-a]pyrazolo[3,4-b]pyridineContains pyrazole instead of triazoleAnticancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.